REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]1[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1.Cl[C:10]1[C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[C:14]([CH3:21])[N:13]=[C:12]2[N:22]([CH2:25][CH3:26])[N:23]=[CH:24][C:11]=12.C(N(CC)C(C)C)(C)C>C(#N)C>[CH2:25]([N:22]1[C:12]2=[N:13][C:14]([CH3:21])=[C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:10]([NH:2][CH:3]3[CH2:8][CH2:7][O:6][CH2:5][CH2:4]3)=[C:11]2[CH:24]=[N:23]1)[CH3:26] |f:0.1|
|
Name
|
|
Quantity
|
0.413 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NC1CCOCC1
|
Name
|
|
Quantity
|
0.268 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC(=C1C(=O)OCC)C)N(N=C2)CC
|
Name
|
|
Quantity
|
0.87 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in chloroform (1.5 ml)
|
Type
|
WASH
|
Details
|
The cartridge was eluted successively with Et2O, EtOAc and EtOAc-MeOH (9/1)
|
Type
|
ADDITION
|
Details
|
Fractions containing the desired product
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1N=CC=2C1=NC(=C(C2NC2CCOCC2)C(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |